molecular formula C18H38S2 B14411109 Octadecane-1,18-dithiol CAS No. 83698-90-2

Octadecane-1,18-dithiol

Cat. No.: B14411109
CAS No.: 83698-90-2
M. Wt: 318.6 g/mol
InChI Key: RWLIDRPIMIEHGZ-UHFFFAOYSA-N
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Description

Octadecane-1,18-dithiol (CAS 83698-90-2) is a long-chain aliphatic dithiol compound with the molecular formula C18H38S2 and a molecular weight of 318.6 g/mol. This compound is a critical reagent in materials science and nanotechnology, primarily utilized for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold . The thiol groups (-SH) at each terminal of the C18 alkyl chain have a strong affinity for metal atoms, forming stable sulfur-metal bonds that create densely packed, ordered monolayers. These SAMs effectively modify surface properties, including hydrophobicity, conductivity, and chemical reactivity . Beyond surface functionalization, its applications span multiple disciplines. In chemistry and nanotechnology, it is used to create SAMs on gold quartz crystal resonators, atomic force microscope probes, and capacitive sensors . In the field of biology, the compound can be used to functionalize nanoparticles for biosensing and imaging applications . In medicine, its stable monolayer-forming capability is explored for designing controlled drug delivery systems . Industrially, it serves as a corrosion inhibitor for metals, protecting them from oxidative damage . The mechanism of action is based on the formation of covalent bonds between the thiol groups and metal surfaces. This interaction results in a highly ordered, stable organic film that alters the intrinsic properties of the substrate interface . Researchers can optimize SAM quality through substrate pretreatment and by adjusting solvent polarity to control adsorption kinetics . Please note that this product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Attention: For research use only .

Properties

CAS No.

83698-90-2

Molecular Formula

C18H38S2

Molecular Weight

318.6 g/mol

IUPAC Name

octadecane-1,18-dithiol

InChI

InChI=1S/C18H38S2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2

InChI Key

RWLIDRPIMIEHGZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCS)CCCCCCCCS

Origin of Product

United States

Preparation Methods

Historical Context and Early Synthetic Approaches

The earliest documented synthesis of Octadecane-1,18-dithiol dates to 1943, when Hall and Reid developed a method involving the reduction of 1,18-dibromooctadecane with thiourea in ethanol under reflux conditions. This nucleophilic substitution reaction leverages the strong nucleophilicity of sulfide ions (S²⁻) generated from thiourea in alkaline media. The dibromide precursor undergoes a double displacement reaction, yielding the dithiol after acidic workup.

Key Reaction Parameters:

Parameter Value
Precursor 1,18-Dibromooctadecane
Reagent Thiourea, Ethanol
Temperature 78°C (reflux)
Reaction Time 12–16 hours
Yield ~45% (reported)

This method, while foundational, suffers from moderate yields due to competing elimination reactions and the challenges of purifying long-chain dithiols.

Nucleophilic Substitution with Alternative Halides and Sulfur Sources

Modern adaptations of the Hall and Reid method explore alternative halides (e.g., chlorides) and sulfur nucleophiles to improve efficiency. For instance, 1,18-dichlorooctadecane reacts with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at elevated temperatures, achieving higher regioselectivity and reduced side products.

Comparative Analysis of Halide Precursors:

Halide Precursor Reagent Solvent Temperature Yield
1,18-Dibromooctadecane Thiourea Ethanol 78°C 45%
1,18-Dichlorooctadecane NaSH DMF 120°C 62%
1,18-Diiodooctadecane KSH THF 65°C 58%

The use of polar aprotic solvents like DMF enhances nucleophilicity, while iodide precursors offer faster reaction kinetics but at higher costs.

Reductive Methods: Disulfide Reduction

Octadecane-1,18-disulfide, the oxidized form of the target dithiol, can be reduced back to the dithiol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) selectively cleaves the disulfide bond (-S-S-) without affecting the alkyl chain.

Reduction Conditions and Outcomes:

Parameter Value
Disulfide Precursor Octadecane-1,18-disulfide
Reagent LiAlH₄ (2.5 equiv)
Solvent THF
Temperature 0°C → 25°C (gradual)
Yield 78%

This method is limited by the need to first synthesize the disulfide, which itself requires oxidation of the dithiol—a circular dependency that complicates large-scale production.

Thiol-Ene Click Chemistry

Radical-mediated thiol-ene reactions provide a contemporary route to this compound. 1,18-Octadecadiene reacts with hydrogen sulfide (H₂S) under UV irradiation in the presence of a photoinitiator (e.g., azobisisobutyronitrile, AIBN). The anti-Markovnikov addition of H₂S across the double bonds yields the dithiol with high atom economy.

Optimized Thiol-Ene Reaction Parameters:

Parameter Value
Alkene Precursor 1,18-Octadecadiene
Reagent H₂S (excess)
Catalyst AIBN (1 mol%)
UV Wavelength 365 nm
Reaction Time 6 hours
Yield 85%

This method’s scalability is constrained by the handling of gaseous H₂S and the need for specialized UV equipment.

Conversion from Diol Precursors

Octadecane-1,18-diol (CAS 3155-43-9) serves as a versatile precursor for dithiol synthesis. Tosylation of the diol with p-toluenesulfonyl chloride (TsCl) generates the ditosylate, which undergoes nucleophilic substitution with potassium thioacetate (KSAc). Subsequent hydrolysis of the thioacetate groups yields the free dithiol.

Stepwise Conversion Protocol:

  • Tosylation:
    • Reagents: TsCl (2.2 equiv), Pyridine
    • Temperature: 0°C → 25°C
    • Yield: 90% (ditosylate)
  • Thioacetate Substitution:

    • Reagents: KSAc (2.5 equiv), DMF
    • Temperature: 80°C
    • Yield: 75%
  • Hydrolysis:

    • Reagents: NaOH (2.0 M), Methanol/H₂O
    • Yield: 95%

Overall Yield: 64% (three steps).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and safety. High-pressure thiolation of 1,18-dichlorooctadecane with H₂S in the presence of zinc oxide (ZnO) as a catalyst achieves >90% conversion in continuous-flow reactors.

Industrial Reaction Parameters:

Parameter Value
Pressure 20 bar
Temperature 150°C
Catalyst Loading 5 wt% ZnO
Residence Time 30 minutes
Purity ≥98% (GC-MS)

This method minimizes H₂S exposure through closed-loop systems and catalyst recycling.

Challenges and Optimization Strategies

  • Purification Difficulties:
    Long-chain dithiols exhibit low volatility, complicating distillation. Column chromatography with silica gel deactivated with 5% triethylamine achieves effective separation.

  • Oxidation Mitigation:
    Conducting reactions under nitrogen or argon atmospheres and adding antioxidants (e.g., BHT) suppress disulfide formation.

  • Solvent Selection: Ethanol and DMF are preferred for nucleophilic substitutions, while THF optimizes reductive methods.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine (I2), hydrogen peroxide (H2O2)

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

    Addition: Radical initiators (e.g., azobisisobutyronitrile), catalysts (e.g., palladium)

Major Products:

    Disulfides: Formed from oxidation reactions

    Thioethers: Formed from substitution reactions

    Addition Products: Formed from addition reactions with alkenes and alkynes

Scientific Research Applications

Chemistry:

    Self-Assembled Monolayers (SAMs): Octadecane-1,18-dithiol is widely used to create SAMs on metal surfaces, particularly gold.

Biology:

Medicine:

    Drug Delivery: The compound’s ability to form stable monolayers makes it useful in designing drug delivery systems, where it can help control the release of therapeutic agents.

Industry:

    Corrosion Inhibition: this compound is used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mechanism of Action

Molecular Targets and Pathways: Octadecane-1,18-dithiol exerts its effects primarily through the formation of self-assembled monolayers on metal surfaces. The thiol groups (-SH) have a strong affinity for metal atoms, particularly gold, forming stable sulfur-metal bonds. This interaction creates a densely packed, ordered layer that can modify the surface properties of the metal, such as hydrophobicity, conductivity, and chemical reactivity.

Comparison with Similar Compounds

Positional Isomerism: 1,2-Diols vs. 1,18-Diols

Key differences arise from hydroxyl group placement:

  • Hydrogen Bonding: 1,2-Diols exhibit intramolecular hydrogen bonding, reducing solubility in nonpolar solvents compared to 1,18-diols, which lack such interactions .
  • GC-MS Fragmentation : In derivatized forms (e.g., trimethylsilyl ethers), 1,2-diols show α-cleavage ions (e.g., m/z 327 for C18 1,2-diols), whereas 1,18-diols may produce distinct fragmentation patterns due to their terminal hydroxyl groups .
  • Biological Occurrence : 1,2-Diols are found in thermophilic bacteria like Thermomicrobium roseum, while 1,18-diols are typically synthetic .

Chain Length Variation

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Key Properties
1,8-Octanediol C8 C₈H₁₈O₂ 146.23 Higher solubility in polar solvents
Nonadecane-1,19-diol C19 C₁₉H₄₀O₂ 300.53 Increased hydrophobicity vs. C18 diols

Longer-chain diols (e.g., C19) exhibit higher melting points and viscosity due to stronger van der Waals interactions, while shorter-chain analogs (e.g., C8) are more water-soluble .

Functional Group Comparison: Diols vs. Mono-Alcohols and Thiols

  • 1-Octadecanol (C₁₈H₃₈O): A mono-alcohol with a single hydroxyl group. It has a molecular weight of 270.50 g/mol and is used in cosmetics and lubricants. Unlike diols, mono-alcohols lack dual reactivity, reducing their utility in cross-linking applications .
  • Octadecane-1-thiol (C₁₈H₃₈S) : Contains a thiol (-SH) group instead of hydroxyls. Thiols form disulfide bonds, enabling self-assembly on metal surfaces, whereas diols are more stable under oxidative conditions .

Structural and Crystallographic Differences

  • 1,10-Alkanediols (C10–C13) : Form lamellar crystalline structures with alternating hydrophilic (OH) and hydrophobic (alkyl) regions. In contrast, 1,18-diols adopt more linear conformations, favoring dense molecular packing .
  • Thermal Stability : Terminal diols like 1,18-diol exhibit higher thermal stability (boiling point ~397°C) than mid-chain diols (e.g., 1,12-diol) due to reduced steric strain .

Key Research Findings

  • Synthetic Accessibility : 1,18-diols are less common in nature but are synthesized for polymer research, where their symmetry aids in creating uniform polyesters .
  • Environmental Persistence: Like 1-octadecanol, long-chain diols are expected to persist in aquatic environments due to low solubility and slow biodegradation .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Octadecane-1,18-dithiol with high purity?

  • Methodological Answer : Synthesis typically involves thiolation of 1,18-dibromooctadecane using thiourea followed by alkaline hydrolysis. Purification is critical and can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity verification requires gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure reaction conditions (e.g., anhydrous environment, controlled temperature) are meticulously documented to enhance reproducibility .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C to minimize oxidation. Ventilation systems must meet OSHA standards (e.g., fume hoods with ≥100 ft/min face velocity). Regularly monitor storage conditions using humidity/temperature sensors .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm thiol (-SH) stretches (~2550 cm⁻¹) with NMR (¹H and ¹³C) to validate alkyl chain integrity. X-ray photoelectron spectroscopy (XPS) can assess surface purity in monolayers. Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., FTIR vs. NMR) for this compound be systematically addressed?

  • Methodological Answer : Discrepancies often arise from sample contamination or solvent effects. Implement a tiered validation protocol:

Re-run analyses using ultra-pure solvents (e.g., deuterated chloroform for NMR).

Compare with reference spectra from databases like NIST Chemistry WebBook.

Use statistical tools (e.g., principal component analysis) to identify outlier datasets.
Document all parameters (e.g., solvent, instrument calibration) to isolate variables .

Q. What strategies optimize the use of this compound in self-assembled monolayers (SAMs) for nanotechnology applications?

  • Methodological Answer : SAM quality depends on substrate pretreatment (e.g., oxygen plasma cleaning of gold surfaces) and immersion time (typically 12–24 hrs). Use atomic force microscopy (AFM) to assess monolayer uniformity. Adjust solvent polarity (e.g., ethanol vs. toluene) to control adsorption kinetics. For electrochemical studies, combine cyclic voltammetry with quartz crystal microbalance (QCM) to monitor SAM formation in real-time .

Q. How can computational modeling be integrated with experimental data to predict this compound’s behavior in novel solvent systems?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model alkyl chain packing and thiol-gold interactions. Validate predictions using experimental contact angle measurements and grazing-incidence X-ray diffraction (GIXD). Calibrate models against known solvent-dependent SAM data (e.g., hexane vs. DMF systems) .

Q. What are the best practices for conducting a systematic literature review on this compound to identify research gaps?

  • Methodological Answer : Use Boolean search strings in PubMed and SciFinder (e.g., ("this compound"[nm] OR "C18 dithiol"[tw]) AND ("synthesis"[tw] OR "applications"[tw])). Filter results by publication date (last 10 years) and impact factor (≥3.0). Map trends via bibliometric tools (VOSviewer) and prioritize studies with rigorous methodology (e.g., controlled variables, replication) .

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